Chloroethynyl norgestrel
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2415-28-3 |
|---|---|
Molecular Formula |
C21H27ClO2 |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-(2-chloroethynyl)-13-ethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO2/c1-2-20-9-7-17-16-6-4-15(23)13-14(16)3-5-18(17)19(20)8-10-21(20,24)11-12-22/h13,16-19,24H,2-10H2,1H3/t16-,17+,18+,19-,20-,21+/m0/s1 |
InChI Key |
MISOWVVRHHLGIK-ZUHHCLADSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC(=O)CCC34 |
Synonyms |
17-chloroethynyl-13 beta-ethyl-17 beta-hydroxy-4-gonen-3-one chloroethynyl norgestrel Wy 4355 Wy 4355, (17alpha)-isomer Wy 4355, (8alpha,9beta,10alpha,13alpha,14beta)-isomer Wy-4355 |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action in Preclinical Models
Steroid Receptor Binding Dynamics and Selectivity
The biological activity of progestins is mediated through their interaction with various steroid hormone receptors. This section explores the binding affinity and selectivity of Chloroethynyl norgestrel's structural analog, levonorgestrel (B1675169), to these receptors.
Progesterone (B1679170) Receptor Affinity and Agonist Activity
As a progestin, the primary target of Chloroethynyl norgestrel (B7790687) is the progesterone receptor (PR). The affinity for this receptor is a key determinant of its progestational activity.
Studies comparing the binding affinity of levonorgestrel to progesterone receptors from different species and tissues have been conducted. Research indicates that levonorgestrel exhibits a high affinity for both human and rabbit progesterone receptors. One study found that the relative binding affinity (RBA) of levonorgestrel was 143% for the human uterine progesterone receptor and 125% for the rabbit progesterone receptor, using progesterone as the reference standard (100%) nih.gov. This demonstrates a potent interaction with the progesterone receptor across these species.
Interactive Data Table: Comparative RBA of Levonorgestrel for Progesterone Receptors
| Receptor Source | Relative Binding Affinity (%) |
| Human Uterine PR | 143 |
| Rabbit PR | 125 |
| Reference: Progesterone = 100% |
The agonist activity of progestins in breast cancer cell lines is a critical area of research. The T47D and MCF-7 cell lines are well-established models for studying hormone-receptor-positive breast cancer. Notably, T47D cells express significantly higher levels of progesterone receptor compared to MCF-7 cells nih.gov. Consequently, T47D cells are markedly more responsive to progestins at physiological concentrations nih.govresearchgate.net.
While direct studies on this compound are not available, research on other synthetic progestins shows that they can stimulate proliferation in T47D cells through a progesterone receptor-mediated pathway nih.gov. In contrast, the effects on MCF-7 cells are often observed at higher concentrations and may be mediated through cross-reactivity with the estrogen receptor nih.gov. The differential response is attributed to the higher levels of transcriptionally active progesterone receptors in T47D cells nih.gov. Some studies have shown that progestins can stimulate transient cell cycle progression in T47D cells, an effect not observed in MCF-7 cells under similar conditions researchgate.net.
The interplay between estrogen and progesterone signaling pathways is crucial in breast cancer. Anti-estrogens like ICI 182,780 (Fulvestrant) are pure estrogen receptor antagonists. Research has demonstrated that ICI 182,780 can exhibit potent antiprogestin activity. It has been shown to inhibit progesterone-induced gene transcription in a dose-dependent manner in various cell lines nih.gov. This inhibition is comparable to that of the well-known antiprogestin RU-486 nih.gov. This suggests that the activity of progestins like this compound in estrogen receptor-positive cells can be significantly modulated by the presence of anti-estrogens that interfere with the progesterone receptor signaling pathway nih.gov.
Androgen Receptor Binding and Selectivity Profiles
Due to their origin from the 19-nortestosterone structure, many progestins exhibit some degree of cross-reactivity with the androgen receptor (AR). The binding affinity of levonorgestrel for the androgen receptor is significant. One study reported its relative binding affinity to be approximately 58% of that of dihydrotestosterone (B1667394) (DHT) drugbank.com. The selectivity of a progestin is often expressed as the ratio of its affinity for the androgen receptor versus the progesterone receptor. A higher ratio indicates greater progestational selectivity with lower androgenic potential. For levonorgestrel, while it binds potently to the progesterone receptor, its considerable affinity for the androgen receptor suggests a notable androgenic profile drugbank.com.
Interactions with Other Steroid Receptors (e.g., Estrogen, Glucocorticoid, Mineralocorticoid Receptors)
Interactive Data Table: Steroid Receptor Binding Affinity of Levonorgestrel
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone (PR) | 323 | Progesterone |
| Androgen (AR) | 58 | Dihydrotestosterone |
| Estrogen (ER) | <0.02 | Estradiol (B170435) |
| Glucocorticoid (GR) | 7.5 | Dexamethasone |
| Mineralocorticoid (MR) | 17 | Aldosterone |
Intracellular Signaling Pathways and Cellular Responses
Modulation of Nrf2 Signaling Pathway
This compound, a synthetic progestin, has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism that orchestrates the expression of cytoprotective genes to maintain homeostasis, particularly in response to oxidative stress. mdpi.com Norgestrel's interaction with this pathway highlights its role as a powerful antioxidant. nih.govnih.gov
The activation of the Nrf2 pathway by this compound leads to a significant antioxidant response. nih.govnih.gov A key outcome of this activation is the increased expression of Nrf2's effector proteins, such as Superoxide Dismutase 2 (SOD2). nih.govnih.gov This enzyme plays a crucial role in cellular protection by mitigating mitochondrial oxidative stress. nih.gov Studies have demonstrated that norgestrel treatment leads to an increase in SOD2 levels within photoreceptor cells, protecting them from oxidative stress-induced damage and cell death. nih.govnih.gov This targeted increase in SOD2 expression underscores the compound's mechanism for conferring protection against reactive oxygen species (ROS). nih.govnih.gov
The activation of Nrf2 by this compound occurs through post-translational modulation. nih.govnih.gov Under normal conditions, Nrf2 is retained in the cytoplasm by its inhibitor protein, Keap1. mdpi.commdpi.com Norgestrel induces the phosphorylation of the Nrf2 transcription factor. nih.govnih.gov This phosphorylation event is a critical step that leads to the subsequent nuclear translocation of Nrf2. nih.govnih.gov Once inside the nucleus, Nrf2 can bind to antioxidant response elements (AREs) in the promoter regions of its target genes, thereby initiating the transcription of antioxidant enzymes like SOD2. nih.govnih.govnih.gov This mechanism, involving phosphorylation and nuclear translocation, is the means by which norgestrel activates the cellular antioxidant defense system. nih.govnih.gov
Enzymatic Biotransformation and Metabolite Characterization
In Vitro Biotransformation in Mammalian Tissues (e.g., Liver, Endometrium, Myometrium)
The biotransformation of this compound has been studied in various mammalian tissues in vitro, revealing its metabolic pathways. In the liver, cytochrome P450 enzymes, particularly CYP3A4, play a significant role in the metabolism of norgestrel. nih.govdrugbank.com
Studies on uterine tissues show that both the endometrium and myometrium metabolize norgestrel. nih.gov The conversion rate of norgestrel to its metabolites is reportedly higher in the endometrium compared to the myometrium. nih.gov The cytosol fraction of these uterine tissues demonstrated the highest metabolic activity. nih.gov Furthermore, human endometrial tissue has been shown to metabolize norgestimate, a precursor that is deacetylated to form norgestrel, indicating the endometrium is an active site for the biotransformation of these related progestogens. nih.gov
Identification of Phase I Metabolites (e.g., Hydroxylated, Reduced Forms)
Phase I metabolism of this compound involves reactions such as hydroxylation and reduction. nih.govcngb.org In vitro studies using human endometrium and myometrium have identified several reduced metabolites. nih.gov The primary metabolite formed in these tissues is 3alpha-hydroxy-5beta H-tetrahydronorgestrel. nih.gov Other reduced forms, such as 13beta-ethyl,17alpha-ethynyl-5beta-estrane,3alpha,17beta-diol and 13beta-ethyl,17alpha-ethynyl-5beta-estrane,3beta,17beta-diol, have also been identified. nih.gov
Stereoselective transformations have been observed, including 16 beta-hydroxylation and the reduction of the A-ring, leading to various hydroxylated and reduced metabolites. cngb.org
Below is a summary of identified Phase I metabolites from in vitro studies.
| Metabolite Name | Metabolic Reaction | Tissue/System Studied |
| 3alpha-hydroxy-5beta H-tetrahydronorgestrel | Reduction | Human Endometrium, Myometrium |
| 13beta-ethyl,17alpha-ethynyl-5beta-estrane,3alpha,17beta-diol | Reduction | Human Endometrium, Myometrium |
| 13beta-ethyl,17alpha-ethynyl-5beta-estrane,3beta,17beta-diol | Reduction | Human Endometrium, Myometrium |
| 16 beta-hydroxynorgestrel | Hydroxylation | In vivo studies (human) |
| A-ring reduced metabolites | Reduction | In vivo studies (human) |
While specific preclinical data on the molecular and biochemical mechanisms of this compound is limited, insights can be drawn from studies on its close structural analog, norgestrel. The metabolic fate and enzymatic interactions of norgestrel provide a foundational understanding of the potential pathways relevant to this compound.
Stereoselective Metabolic Pathways and the Role of Specific Enzymes
The biotransformation of norgestrel, a synthetic progestin, is characterized by stereoselective metabolic pathways, primarily involving hydroxylation and reduction reactions. These processes are catalyzed by specific enzymes, leading to the formation of various metabolites.
Studies on the metabolism of the enantiomers of norgestrel have revealed distinct stereoselective pathways. The biologically active l-norgestrel predominantly undergoes 16β-hydroxylation, while the inactive d-norgestrel is primarily metabolized through ring-A reduction. cngb.org Specifically, the conversion of d-norgestrel to ring-A reduced metabolites is more facile, contributing to its biological inactivity. nih.gov In addition to 16-hydroxylation, hydroxylation at the C-6 position occurs for both enantiomers. nih.gov The metabolism of the racemic mixture of norgestrel reflects a combination of the pathways observed for the individual d and l isomers. nih.gov
Key metabolic reactions for norgestrel include:
16β-hydroxylation: A major pathway for l-norgestrel. cngb.org
16α-hydroxylation: A minor pathway for l-norgestrel. nih.gov
Ring-A reduction: The primary pathway for d-norgestrel, leading to metabolites like 3α,5β-tetrahydronorgestrel. nih.govwho.int
2α-hydroxylation: A pathway observed for d-norgestrel. cngb.org
The formation of phenolic derivatives through the aromatization of ring A is a very minor metabolic pathway for the l-enantiomer (B50610) and occurs to an even lesser extent, if at all, with d-norgestrel. cngb.org
The metabolism of synthetic steroids like norgestrel is mediated by various enzymes, including those from the Cytochrome P450 (CYP) superfamily and aldo-keto reductases (AKRs).
3-Ketosteroid Reductases (Aldo-Keto Reductases): Human aldo-keto reductases, specifically the AKR1C family (AKR1C1-4), are involved in the reduction of the 3-keto group of synthetic progestins. nih.govnih.gov For instance, these enzymes catalyze the conversion of norethynodrel, a related progestin, to its 3α- and 3β-hydroxy metabolites. nih.govnih.gov AKR1C4 predominantly forms the 3α-hydroxy metabolite, while AKR1C1-3 favor the formation of the 3β-hydroxy metabolite. nih.gov Ring A reduction of the α,β-unsaturated ketone is an extensive metabolic pathway for both levonorgestrel and norethindrone. sigmaaldrich.comnih.gov This suggests that similar 3-ketosteroid reductases are likely involved in the ring-A reduction of the d-enantiomer of norgestrel.
Table 1: Stereoselective Metabolism of Norgestrel Enantiomers
| Enantiomer | Primary Metabolic Pathway | Key Metabolites | Reference |
|---|---|---|---|
| l-norgestrel (active) | 16β-hydroxylation | 16β-hydroxynorgestrel | cngb.org |
| d-norgestrel (inactive) | Ring-A Reduction | 3α,5β-tetrahydronorgestrel | nih.govwho.int |
Environmental Biotransformation Studies (e.g., Microalgae)
The environmental fate of synthetic steroids like norgestrel is an area of active research, with studies focusing on their biotransformation by microorganisms such as microalgae.
Freshwater microalgae have demonstrated the ability to transform norgestrel. researchgate.net In a study involving Scenedesmus obliquus and Chlorella pyrenoidosa, S. obliquus was found to be more efficient, achieving almost complete transformation of norgestrel within five days. In contrast, nearly 40% of the initial norgestrel remained after incubation with C. pyrenoidosa for the same duration. researchgate.net The primary transformation pathways proposed include hydroxylation, reduction, and oxidation. researchgate.net
In studies with microalgae, two transformation products of norgestrel have been identified for the first time: 4,5-dihydronorgestrel and 6,7-dehydronorgestrel. researchgate.net The identification of these metabolites supports the proposed reaction pathways of reduction and oxidation.
The initial step in the biotransformation of pharmaceuticals by microalgae is their uptake into the cells. While the specific mechanisms for norgestrel uptake have not been fully elucidated, it is generally understood that pharmaceuticals can be taken up by microalgae through processes such as passive diffusion or active transport. The breakdown of these compounds within the algal cells is then carried out by intracellular enzymes. researchgate.net
Table 2: Environmental Biotransformation of Norgestrel by Microalgae
| Microalgae Species | Transformation Efficiency (after 5 days) | Identified Metabolites | Proposed Pathways | Reference |
|---|---|---|---|---|
| Scenedesmus obliquus | Almost complete transformation | 4,5-dihydronorgestrel, 6,7-dehydronorgestrel | Hydroxylation, Reduction, Oxidation | researchgate.net |
| Chlorella pyrenoidosa | ~60% transformation |
Molecular Interactions with Drug-Metabolizing Enzymes
Molecular Interactions with Drug-Metabolizing Enzymes
Effects of Enzyme Inducers on Progestin Metabolism (e.g., anticonvulsants, anti-infectives)
The metabolism of progestins, including synthetic steroids like norgestrel and its derivatives, is significantly influenced by the activity of hepatic enzymes, particularly the cytochrome P450 (CYP) system. In preclinical models, the induction of these enzymes by co-administered drugs can lead to accelerated metabolism and reduced systemic exposure of the progestin. This section explores the effects of two major classes of enzyme inducers—anticonvulsants and anti-infectives—on progestin metabolism, with a focus on preclinical findings. While specific data on this compound is limited, studies on structurally related progestins such as norgestrel, levonorgestrel, and norethisterone provide valuable insights into these interactions.
The primary enzyme responsible for the oxidative metabolism of many progestins, including levonorgestrel, is CYP3A4. fda.gov Therefore, substances that induce the expression or activity of CYP3A4 can have a profound impact on the pharmacokinetics of these hormones.
Anticonvulsants:
Several older antiepileptic drugs (AEDs) are potent inducers of CYP3A4. nih.gov These include phenobarbital (B1680315), carbamazepine, and phenytoin. nih.gov Preclinical studies have demonstrated that the administration of these anticonvulsants can significantly decrease the bioavailability of progestins.
For instance, a study in rabbits investigated the effect of phenobarbital on the pharmacokinetics of norethisterone, a progestin structurally similar to norgestrel. Following oral administration of norethisterone to phenobarbital-treated rabbits, the area under the plasma concentration-time curve (AUC) was reduced to 20% and the peak plasma concentration was only 17% of that observed in control animals. nih.gov This dramatic reduction in systemic exposure is attributed to the induction of first-pass metabolism in the liver by phenobarbital. nih.gov Interestingly, when norethisterone was administered intravenously, phenobarbital did not cause a significant change in the AUC, suggesting that the primary effect of induction is on the metabolism of the orally administered drug as it passes through the liver from the gastrointestinal tract. nih.gov
In rats, phenobarbital was also shown to decrease the systemic availability of norethisterone when administered orally. nih.gov These animal models provide clear evidence for the potent enzyme-inducing effect of certain anticonvulsants on progestin metabolism. The induction of CYP3A4 by these agents leads to a more rapid clearance of the progestin, which can have significant implications for its biological activity.
| Pharmacokinetic Parameter | Control Group | Phenobarbital-Treated Group | Percentage Change |
|---|---|---|---|
| Area Under the Curve (AUC) | 100% (Baseline) | 20% of Control | -80% |
| Peak Plasma Concentration (Cmax) | 100% (Baseline) | 17% of Control | -83% |
Anti-infectives:
Certain anti-infective agents, most notably rifampicin (B610482) (also known as rifampin), are also potent inducers of hepatic enzymes, including CYP3A4. While much of the data on the interaction between rifampicin and progestins comes from clinical observations, preclinical studies in animal models have established the enzyme-inducing properties of this antibiotic. For example, studies in rats have shown that rifampicin is distributed to the liver and can be metabolized by hepatic enzymes. nih.govnih.gov
Preclinical Animal Models in Chemical Compound Research
Comparative Studies in Mammalian Models
Preclinical studies in mammalian models are crucial for evaluating the physiological and pathological effects of investigational chemical compounds. These studies provide essential data on species-specific responses and potential risks before any human trials. In the research of synthetic progestogens, canine and non-human primate models have been particularly informative.
Beagle dogs have been extensively used to study the long-term effects of synthetic progestins, particularly on mammary gland tissue. This is due to the recognized sensitivity of the canine mammary gland to hormonal stimulation.
Studies involving the administration of investigational oral contraceptive steroids to Beagle dogs have demonstrated a clear association between certain progestin and estrogen combinations and the development of mammary nodules. In a long-term study, 114 out of 172 beagle dogs administered oral contraceptive steroids for five to seven years developed a total of 1,156 mammary nodules. nih.gov The majority of these nodules appeared 2.5 to 3.5 years after the initiation of treatment. nih.gov
Combinations of chloroethynyl norgestrel (B7790687) (also known as WY-4355) with mestranol (B1676317) were found to produce a large number of these nodules. nih.gov The nodules were histologically diverse, encompassing benign mammary dysplasias, hyperplasias, various types of adenomas, benign mixed tumors, and malignant tumors. nih.gov Specifically, the nodules were classified as benign mammary dysplasias (7.0%), lobular or intraductal hyperplasias (31.4%), simple adenomas (20.8%), complex adenomas (25.4%), benign mixed tumors (5.3%), malignant tumors (3.6%), and nonmammary lesions (6.5%). nih.gov
Malignant mammary tumors were observed in dogs receiving a combination of chloroethynyl norgestrel and mestranol. nih.gov In a study of 172 beagle dogs, four dogs that received this combination developed malignant mammary tumors over a period of 2.4 to 5.2 years. nih.gov The types of malignant tumors observed in the broader study group that included other progestins were varied and included anaplastic carcinomas, solid carcinomas, a tubular adenocarcinoma, a squamous cell carcinoma, and a fibrosarcoma. nih.gov Metastases were noted in five of the nine dogs with malignant tumors, most commonly affecting regional lymph nodes and lungs. nih.gov
Interactive Data Table: Histological Classification of Mammary Nodules in Beagle Dogs
| Nodule Classification | Percentage of Total Nodules |
| Benign Mammary Dysplasias | 7.0% |
| Lobular or Intraductal Hyperplasias | 31.4% |
| Simple Adenomas | 20.8% |
| Complex Adenomas | 25.4% |
| Benign Mixed Tumors | 5.3% |
| Malignant Tumors | 3.6% |
| Nonmammary Lesions | 6.5% |
Comparative studies in Beagle dogs have revealed differences in the mammatrophic effects of various synthetic progestins when combined with mestranol. Combinations of anagestone (B1199248) acetate (B1210297) and mestranol, similar to this compound and mestranol, produced a large number of mammary nodules. nih.gov In contrast, the combination of ethynerone (B1244546) and mestranol only produced a large number of nodules at higher doses. nih.gov When administered alone at a high dose, ethynerone was associated with fewer mammary nodules. nih.gov
Regarding malignant tumors, they were observed in dogs treated with combinations of anagestone acetate and mestranol, and ethynerone and mestranol, in addition to the this compound and mestranol group. nih.govnih.gov Malignant neoplasms were not observed in control dogs or dogs administered mestranol alone. nih.govnih.gov
Interactive Data Table: Incidence of Malignant Mammary Tumors with Different Progestin-Mestranol Combinations
| Investigational Combination | Number of Dogs with Malignant Tumors |
| This compound + Mestranol | 4 |
| Anagestone acetate + Mestranol | 4 |
| Ethynerone + Mestranol | 1 |
| Mestranol only | 0 |
| Control (no treatment) | 0 |
The canine mammary gland exhibits a unique species-specific response to progestins. In dogs, both endogenous progesterone (B1679170) and synthetic progestins can induce the production of growth hormone (GH) in the mammary gland. nih.govfrontiersin.org This locally produced GH is thought to act in an autocrine and/or paracrine fashion, stimulating the proliferation of mammary epithelial cells. nih.gov This progestin-induced GH production is associated with areas of hyperplastic mammary epithelium and is believed to play a role in the cyclic development of the mammary gland. nih.govnih.gov However, this mechanism may also contribute to mammary tumorigenesis by promoting the proliferation of susceptible or transformed cells. nih.gov This phenomenon of progestin-induced mammary GH production is a distinct feature of the canine model. nih.gov
Non-human primates (NHPs), such as rhesus and cynomolgus macaques, are valuable models in biomedical research due to their close phylogenetic relationship to humans, which results in greater similarities in anatomy, physiology, and biochemistry compared to rodents. nih.gov
NHP models are considered useful for carcinogenesis studies for several reasons: their long lifespan allows for long-term exposure studies comparable to human scenarios, they have a low incidence of spontaneous tumors compared to rodents, and their organ size facilitates repeated diagnostic procedures. nih.gov Macaque models, in particular, have been instrumental in research on ovarian cycle control, endometriosis, and menopausal physiology. nih.gov The similarities in reproductive endocrinology and physiology between macaques and humans make them suitable for preclinical testing and safety assessment of compounds affecting female reproduction. nih.govjmor.jp While extensive chemical carcinogenesis studies have been conducted in NHPs on various compounds, specific research on the carcinogenic potential of this compound in these models is not detailed in the available scientific literature. nih.gov The general utility of NHPs in hormone-related research underscores their potential as a model for studying the effects of synthetic progestins. nih.govelsevierpure.com
Non-Human Primate Models (e.g., Rhesus Macaques, Cynomolgus Macaques)
Mammary Gland Hyperplasia Studies in NHPs
Non-human primates (NHPs), particularly rhesus monkeys, serve as crucial models for assessing hormonal effects on mammary tissue due to the high degree of similarity in their reproductive physiology and mammary gland biology to humans. nih.gov Long-term studies have been conducted to evaluate the impact of synthetic steroids, including this compound, on the mammary glands of these animals.
In a significant long-term study lasting 10 years, rhesus monkeys were administered a combination of this compound and mestranol. nih.gov The findings revealed a substantial incidence of proliferative atypia in the mammary glands of the treated group. nih.gov Of the 52 monkeys receiving this combination, 25 (49%) developed proliferative atypia. nih.gov
The severity of these lesions was notable. Among the affected animals, six cases were classified as severe and were histologically indistinguishable from intraductal carcinoma in the human breast. nih.gov Furthermore, one lesion was identified that, if found in a human, would be considered a solid variant of an invasive carcinoma. nih.gov In contrast, the control group, which did not receive the hormonal treatment, showed a much lower incidence of such changes. Only 2 out of 16 control monkeys (12.5%) developed proliferative atypias, and these were of a minimal to mild degree. nih.gov The pronounced difference in the incidence and severity of mammary gland lesions between the treated and control groups suggests a significant proliferative effect of the this compound and mestranol combination on primate mammary tissue. nih.gov
| Treatment Group | Number of Animals | Animals with Atypia | Incidence Rate | Severity of Lesions |
|---|---|---|---|---|
| This compound + Mestranol | 52 | 25 | 49% | Minimal to severe, including lesions resembling intraductal and invasive carcinoma. nih.gov |
| Control | 16 | 2 | 12.5% | Minimal to mild. nih.gov |
Aquatic Vertebrate Models
Aquatic vertebrates are widely utilized as sentinel species for evaluating the impact of waterborne pollutants, including endocrine-disrupting chemicals (EDCs), due to their direct and continuous exposure to the aquatic environment. nih.govmdpi.com
Zebrafish (Danio rerio) as a Model for Endocrine Disruption Studies
The zebrafish (Danio rerio) is a well-established model organism in toxicology and endocrine disruption research. nih.gov Its rapid development, genetic tractability, and sensitivity to hormonal substances make it particularly suitable for studying the effects of synthetic hormones like progestins. nih.gov Progestins have garnered significant attention for their potential to act as endocrine disruptors in fish. nih.gov
Zebrafish sex determination is a complex process that can be influenced by genetic and environmental factors, including exposure to exogenous hormones. nih.govsemanticscholar.org The normal developmental pathway involves a "juvenile ovary" stage in many fish, which later transforms into a testis in males. semanticscholar.org
Exposure to synthetic progestins can significantly alter the expression of genes involved in the synthesis and reception of steroid hormones. Research on norgestrel in zebrafish has identified key transcriptional changes along the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov
In female zebrafish, exposure led to a significant up-regulation of genes for key steroidogenic enzymes in the ovaries, including 3β-hydroxysteroid dehydrogenase (hsd3b) and 20β-hydroxysteroid dehydrogenase (hsd20b). nih.gov Conversely, the gene for 11-beta-hydroxylase (cyp11b) was down-regulated in the ovaries. nih.gov
In males, a significant up-regulation of the 11β-hydroxysteroid dehydrogenase 2 (hsd11b2) gene was observed in the testes. nih.gov However, a more general down-regulation of several other critical steroidogenic genes was also noted, including steroidogenic acute regulatory protein (star), cytochrome P450-mediated side-chain cleavage enzyme (cyp11a1), and cyp11b. nih.gov
Furthermore, transcriptional changes were observed in the brain, with significant up-regulation of genes for the progesterone receptor (pgr), estrogen receptor 1 (esr1), and the androgen receptor (ar). nih.gov These alterations in gene expression demonstrate that progestins can exert potent endocrine-disrupting effects by interfering with the molecular pathways that govern reproduction and steroid homeostasis in fish. nih.govnih.gov
| Gene | Full Name | Tissue/Organ | Observed Change |
|---|---|---|---|
| hsd3b | 3β-hydroxysteroid dehydrogenase | Ovary | Up-regulation nih.gov |
| hsd20b | 20β-hydroxysteroid dehydrogenase | Ovary | Up-regulation nih.gov |
| cyp11b | 11-beta-hydroxylase | Ovary | Down-regulation nih.gov |
| hsd11b2 | 11β-hydroxysteroid dehydrogenase 2 | Testis | Up-regulation nih.gov |
| star | Steroidogenic acute regulatory protein | Testis | Down-regulation nih.gov |
| cyp11a1 | Cytochrome P450 side-chain cleavage | Testis | Down-regulation nih.gov |
| pgr | Progesterone receptor | Brain | Up-regulation nih.gov |
| esr1 | Estrogen receptor 1 | Brain | Up-regulation nih.gov |
| ar | Androgen receptor | Brain & Testis | Up-regulation (Brain), Down-regulation (Testis) nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for confirming the molecular structure of chloroethynyl norgestrel (B7790687) and for quantitative measurements. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.
Interactive Table: Representative ¹³C-NMR Chemical Shifts for Related Steroids
| Carbon Atom | Levonorgestrel (B1675169) Chemical Shift (ppm) in DMSO-d6 hmdb.ca | Expected Influence of Chloroethynyl Group on Chloroethynyl Norgestrel |
| C3 | 198.6 | Minimal change |
| C5 | 124.9 | Minimal change |
| C17 | 86.8 | Significant downfield or upfield shift due to the electronegativity of chlorine. |
| C20 (Ethynyl C) | 81.6 | Replaced by chloroethynyl carbon signals. |
| C21 (Ethynyl C-H) | 73.5 | Replaced by chloroethynyl carbon signals. |
Note: This table is illustrative and based on data for levonorgestrel. Actual chemical shifts for this compound would require experimental determination.
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.commdpi.com The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. These include the stretching vibrations of the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the chloroethynyl group, the carbonyl (C=O) group at the C3 position, and various C-H and C-C bonds within the steroid nucleus. researchgate.netajol.info International pharmacopoeias often specify infrared absorption spectrophotometry as a standard method for identifying related progestins like levonorgestrel. iarc.fr
Interactive Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 | Stretching |
| C≡C (chloroalkyne) | 2100-2260 | Stretching |
| C=O (ketone) | 1650-1700 | Stretching |
| C-Cl (chloro) | 600-800 | Stretching |
Ultraviolet-Visible (UV/Vis) absorption spectrophotometry is a quantitative technique used to measure the concentration of a substance in a solution by analyzing its absorption of UV or visible light. For this compound, the α,β-unsaturated ketone system in the A-ring of the steroid nucleus is the primary chromophore that absorbs UV radiation. This technique is commonly employed for assaying the purity of related compounds like norgestrel and for their quantification in pharmaceutical preparations. nih.govnih.gov The maximum absorption wavelength (λmax) for levonorgestrel is typically observed around 240 nm, and a similar λmax would be expected for this compound. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. biointerfaceresearch.combruker.com In the context of this compound, EPR would not be a primary tool for direct structural elucidation as the molecule itself is not a radical. However, EPR could be valuable in studying degradation processes or interactions that may involve the formation of radical intermediates. bruker.comresearchgate.net For instance, it could be used to investigate the stability of the compound under various stress conditions that might induce free radical formation. bruker.comnih.gov
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components in a mixture, enabling its identification and quantification.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used chromatographic techniques for the analysis of progestins like norgestrel and its derivatives. nih.govnih.gov These methods offer high resolution, sensitivity, and speed for separating complex mixtures.
In a typical reversed-phase HPLC method for related compounds, a C8 or C18 column is used with a mobile phase consisting of a mixture of water, acetonitrile, and methanol. nih.gov Detection is commonly performed using a UV detector set at a wavelength corresponding to the maximum absorbance of the analyte, such as 240 nm for norgestrel. nih.gov The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter used for identification.
UHPLC offers significant advantages over traditional HPLC, including faster analysis times and reduced solvent consumption, by utilizing columns with smaller particle sizes (sub-2 µm). waters.com Methods have been successfully transferred from HPLC to UHPLC for the analysis of levonorgestrel and ethinyl estradiol (B170435) in tablets, demonstrating a significant reduction in run time while maintaining data quality. waters.com Such methods are crucial for high-throughput screening and quality control in research and manufacturing. humanjournals.comijpsonline.comjddtonline.info
Interactive Table: Illustrative HPLC/UHPLC Parameters for Progestin Analysis
| Parameter | HPLC Method Example nih.gov | UHPLC Method Example waters.com |
| Column | Reversed-phase C8 or C18 | ACQUITY UPLC BEH C8, 1.7 µm |
| Mobile Phase | Water:Acetonitrile:Methanol (45:35:15) | Isocratic or gradient elution with acetonitrile/water |
| Detector | UV at 240 nm | UV detection |
| Flow Rate | Not specified | Not specified, but significantly faster than HPLC |
| Run Time | ~10 minutes | ~1.5 minutes |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, a category that includes many steroids. researchgate.net For less volatile or polar steroids, derivatization is often employed to enhance thermal stability and improve chromatographic behavior. In the context of compounds structurally related to this compound, such as norgestrel, GC coupled with mass spectrometry (GC-MS) has been effectively utilized for identification and quantification. nih.gov
Research on endocrine disruptors in water samples has detailed methods for norgestrel analysis that are applicable to its derivatives. nih.gov One such method involves miniaturized solid-phase microextraction (mini-SPME) for sample preparation, followed by GC-MS analysis. nih.gov The chromatographic conditions are critical for achieving separation and resolution. A non-polar stationary phase is often selected for the analysis of volatile compounds. mdpi.com
Key parameters from a published GC-MS method for norgestrel are summarized below, providing a template for the analysis of this compound.
Table 1: Example GC-MS Parameters for Norgestrel Analysis
| Parameter | Specification | Source |
|---|---|---|
| Technique | Miniaturized Solid-Phase Microextraction GC-MS | nih.gov |
| Column | DB-35MS (30 m x 0.25 mm I.D., 0.25 µm film) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1.0 mL/min (constant rate) | nih.gov |
| Injector Temp. | 270 °C (for thermal desorption) | nih.gov |
| Oven Program | 80°C (1 min), then 30°C/min to 200°C (5 min), then 5°C/min to 300°C (5 min) | nih.gov |
| Detection | Mass Spectrometry | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique widely used for the analysis of steroids. bioline.org.brsigmaaldrich.com It allows for the simultaneous analysis of multiple samples, making it ideal for screening and identification purposes. bioline.org.br High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers improved resolution, sensitivity, and reproducibility, and has been successfully applied to the quantification of levonorgestrel, the active isomer of norgestrel. bioline.org.br
The choice of the stationary phase, typically silica (B1680970) gel for steroid analysis, and the mobile phase is crucial for effective separation. sigmaaldrich.com For HPTLC analysis of levonorgestrel, precoated silica gel 60 F254 plates are commonly used. jppres.comnih.gov Quantification is achieved through densitometric scanning of the spots at a specific wavelength after separation. jppres.com
Table 2: Typical HPTLC System for Analysis of Related Steroids
| Parameter | Specification | Source |
|---|---|---|
| Stationary Phase | HPTLC plates precoated with silica gel 60 F254 | jppres.comnih.gov |
| Mobile Phase | Example: Cyclohexane / Ethyl Acetate (B1210297) / Ethanol | bioline.org.br |
| Application | Applied as bands using an automatic sampler | jppres.com |
| Development | Automatic developing chamber to a fixed distance | jppres.com |
| Detection | Densitometric scanning (e.g., absorbance at 210 nm or fluorescence at 366 nm) | bioline.org.brjppres.com |
| Quantification Limit | Example for MDMA: 36.8 µg per band | jppres.com |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is an indispensable tool in chemical analysis, providing critical information about the molecular weight and structure of an analyte through mass-to-charge ratio (m/z) and fragmentation patterns. acs.org When coupled with chromatographic separation techniques (hyphenation), such as in GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis. researchgate.net LC-MS is particularly suited for analyzing large, thermally unstable, and polar compounds, while GC-MS is effective for volatile substances. researchgate.net
LC-MS/MS and HRMS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological matrices due to its exceptional selectivity and sensitivity. thermofisher.com Methods have been developed for the simultaneous determination of norgestrel and progesterone (B1679170) in human serum using LC-MS/MS. nih.govrsc.orgresearchgate.net These methods often utilize Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, significantly reducing matrix interference. rsc.org For norgestrel, the transition of m/z 313 → 245 is typically monitored for quantification. nih.govrsc.org Such methods can achieve a lower limit of quantitation (LLOQ) of 0.2 ng/mL in serum. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) offers even greater capabilities for trace analysis and the identification of unknown metabolites. acs.org LC-HRMS methods provide high mass accuracy and resolution, enabling the detection of analytes at picogram-per-milliliter (pg/mL) levels. nih.gov An LC-HRMS method developed for levonorgestrel achieved an LLOQ of 25 pg/mL, demonstrating its ultra-sensitive nature. nih.gov This capability is crucial for metabolite profiling, where transformation products are often present at very low concentrations. acs.orgnsf.gov
Table 3: LC-MS/MS Parameters for Norgestrel Quantification
| Parameter | Specification | Source |
|---|---|---|
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.govrsc.org |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | nih.govrsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
| Norgestrel Transition | m/z 313 → 245 | rsc.org |
| Linear Range | 0.2–50 ng/mL | nih.govrsc.org |
| Lower Limit of Quantitation | 0.2 ng/mL | nih.govrsc.org |
Strategies for Molecular Formula Assignment and Unknown Compound Identification
The identification of unknown compounds, such as metabolites or impurities, is a significant challenge in chemical analysis. HRMS is a key technology in this endeavor. acs.org The process begins with the acquisition of full-scan MS data, which provides highly accurate mass measurements of the ions present. acs.org This accuracy (typically within ±0.001 Da) allows for the generation of a limited number of possible elemental compositions, which is a critical first step in assigning a molecular formula. acs.org
Further structural information is obtained from MS/MS experiments, where precursor ions are fragmented to create a characteristic pattern. acs.org This experimental fragmentation spectrum can be compared against spectral libraries, such as the NIST or SCIEX libraries, to confirm the identity of a compound. sciex.com For novel compounds not present in any library, de novo interpretation of the fragmentation pattern is required.
In metabolite identification, where the parent compound is known, "suspect screening" approaches are highly effective. acs.org In silico software can predict potential metabolic transformation products of the parent drug. acs.org The masses of these predicted metabolites can then be specifically searched for within the acquired HRMS data, streamlining the identification process. acs.org
Potentiometric Titration for Purity Analysis
Potentiometric titration is a classic and robust analytical method used to determine the purity of a substance in bulk form. It is a standard pharmacopoeial method for the assay of many drug substances. The technique involves measuring the change in potential (voltage) between two electrodes as a titrant of known concentration is added to the sample solution. The endpoint of the titration, which corresponds to the point of complete reaction, is identified by a sharp change in the measured potential.
For an organic molecule like this compound, which possesses functional groups such as a ketone and a hydroxyl group, potentiometric titration could be employed for purity assessment. While direct titration of these groups may be challenging, specific reactions could be used to yield a titratable species. The precision of this volumetric method makes it highly suitable for the high-accuracy assays required for pure drug substances. Although specific potentiometric titration methods for this compound are not detailed in the surveyed literature, the principle remains a fundamental and applicable technique for purity analysis in pharmaceutical quality control.
Computational and in Silico Approaches in Chemical Research
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular modeling and docking studies have been instrumental in elucidating the structural basis for the biological activity of Chloroethynyl norgestrel (B7790687) (levonorgestrel). These computational techniques predict the preferred orientation and binding affinity of the ligand when it interacts with a receptor's binding site. scilit.com
Research has primarily focused on levonorgestrel's interaction with its main target, the progesterone (B1679170) receptor (PR), as well as its cross-reactivity with the androgen receptor (AR). nih.govoup.comnih.gov As a PR agonist, levonorgestrel's binding is expected to be similar to the natural ligand, progesterone. uchicago.edu Computational studies use crystallographic structures of the receptor's ligand-binding domain to perform docking simulations. uchicago.edu These simulations have confirmed that levonorgestrel (B1675169) fits within the binding pocket of the PR, and have been used to compare its binding pose to that of other PR modulators like mifepristone (B1683876) and ulipristal (B1683391) acetate (B1210297). uchicago.edu
Molecular docking studies have also been employed to understand the environmental impact of levonorgestrel, predicting its binding to PR homologues in non-target aquatic species such as fish and frogs. nih.gov Furthermore, in the context of cancer research, levonorgestrel has been used as a positive control in virtual screening and molecular dynamics studies aimed at identifying new, natural-compound-based inhibitors for the progesterone receptor in breast cancer treatment. nih.gov
The androgenic activity of levonorgestrel is attributed to its ability to bind and activate the AR. oup.comnih.gov Comparative in vitro and computational studies have shown that levonorgestrel binds to the AR with an affinity similar to other progestins and the natural androgen dihydrotestosterone (B1667394) (DHT). nih.gov This binding to both PR and AR highlights the compound's dual activity, which can be effectively explored and rationalized through molecular modeling. oup.com
Table 1: Summary of Molecular Docking and Binding Affinity Studies for Levonorgestrel
| Receptor | Study Focus | Key Findings from Computational Studies | References |
|---|---|---|---|
| Progesterone Receptor (PR) | Mechanism of Action | Docking simulations confirm levonorgestrel binds to the PR ligand-binding domain, acting as an agonist. Its binding pose was compared to antagonists to understand differential receptor interactions. | uchicago.edu |
| Progesterone Receptor (PR) | Ecotoxicology | Molecular docking predicted that levonorgestrel binds to the PR binding pocket in fish and frog homologues, suggesting a similar mode of action as in humans. | nih.gov |
| Progesterone Receptor (PR) | Breast Cancer Drug Discovery | Levonorgestrel was used as a control ligand in docking and molecular dynamics simulations to screen for new natural compound inhibitors of PR. | nih.gov |
| Androgen Receptor (AR) | Receptor Cross-reactivity | Comparative analysis showed levonorgestrel binds to AR with significant affinity, displaying androgenic activity similar to dihydrotestosterone. | nih.gov |
In Silico Prediction of Biotransformation Pathways and Metabolites
In silico methods are crucial for predicting the metabolic fate of xenobiotics, helping to identify potential metabolites and the enzymes responsible for their formation. nih.gov For Chloroethynyl norgestrel (levonorgestrel), biotransformation primarily follows established steroid metabolism pathways. medicines.org.uk
The main route of metabolism is hydroxylation by liver enzymes, followed by conjugation. medicines.org.uk In vitro studies with human liver microsomes, which are often complemented by in silico modeling, have identified cytochrome P450 enzymes, particularly CYP3A4, as the main catalysts for the oxidative metabolism of levonorgestrel. medicines.org.ukfda.gov Following hydroxylation, the metabolites are predominantly excreted as glucuronide conjugates. medicines.org.ukfda.gov To date, no pharmacologically active metabolites of levonorgestrel have been identified. fda.gov
A significant application of in silico approaches in this area is the use of physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.govnih.gov PBPK models are computational representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. These models integrate physicochemical data of the drug with physiological data from the organism. For levonorgestrel, PBPK models have been developed to predict drug-drug interactions (DDIs), particularly with inducers or inhibitors of the CYP3A4 enzyme. nih.govnih.gov For instance, these models can simulate how co-administration with a CYP3A4 inducer like efavirenz (B1671121) can lower levonorgestrel plasma concentrations, providing a quantitative framework to manage potential DDIs. nih.govnih.gov
Table 2: Key Enzymes and Pathways in Levonorgestrel Biotransformation
| Metabolic Phase | Primary Enzyme/Pathway | Description | Computational Approach | References |
|---|---|---|---|---|
| Phase I (Oxidation) | CYP3A4 | Hydroxylation of the steroid structure. This is the main pathway for levonorgestrel metabolism. | PBPK modeling to simulate clearance and drug-drug interactions. | medicines.org.ukfda.govnih.govnih.gov |
| Phase II (Conjugation) | Glucuronidation | Metabolites from Phase I are conjugated with glucuronic acid to increase water solubility for excretion. | Metabolic pathways are incorporated into PBPK models. | medicines.org.ukfda.gov |
Advanced Data Analysis for Spectroscopic and Chromatographic Data (e.g., Principal Component Analysis)
Advanced data analysis techniques, particularly chemometrics, are essential for extracting meaningful information from complex spectroscopic and chromatographic data. unr.edu.ar Principal Component Analysis (PCA) is a powerful multivariate method used for dimensionality reduction, pattern recognition, and outlier detection in large datasets. wikipedia.org
In the context of this compound (levonorgestrel), PCA has been applied to analyze near-infrared (NIR) spectroscopic data for the quality assessment of pharmaceutical tablets. researchgate.net In one study, a handheld NIR spectrometer was used to differentiate between various brands of levonorgestrel-ethinyl estradiol (B170435) tablets and placebos. PCA was employed to process the spectral data, successfully clustering the different products and identifying environmentally stressed samples, demonstrating its utility in rapid quality compliance screening. researchgate.net
Chemometric methods are also applied to chromatographic data. Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) have been used for the simultaneous spectrophotometric determination of levonorgestrel and ethinylestradiol in pharmaceutical formulations, allowing for accurate quantification even with overlapping spectral signals. scilit.com In molecular dynamics research, PCA has been utilized to study the motions of the progesterone receptor protein upon binding of various ligands, with levonorgestrel serving as a reference compound. This analysis helps to understand the conformational changes and stability of the protein-ligand complex. nih.gov
Table 3: Application of Advanced Data Analysis in Levonorgestrel Research
| Technique | Data Type | Application | Key Outcome | References |
|---|---|---|---|---|
| Principal Component Analysis (PCA) | Near-Infrared (NIR) Spectroscopy | Quality assessment of oral contraceptive tablets. | Discriminated between different brands and placebo; flagged stressed samples. | researchgate.net |
| Principal Component Analysis (PCA) | Molecular Dynamics Simulation Data | Analysis of protein motion and stability of the progesterone receptor-ligand complex. | Characterized the dynamic behavior of the receptor when bound to ligands, compared to levonorgestrel as a control. | nih.gov |
| Principal Component Regression (PCR), Partial Least Squares (PLS) | UV-Vis Spectrophotometry | Simultaneous quantification of levonorgestrel and ethinylestradiol in tablets. | Enabled accurate determination of both active ingredients despite spectral overlap. | scilit.com |
Q & A
Q. What statistical approaches reconcile conflicting results in metabolic studies?
- Methodological Answer : Apply Bayesian meta-analysis to pool data from heterogeneous studies. Weight results by sample size, assay precision (e.g., CV <10%), and tissue specificity. Use sensitivity analysis to isolate confounding variables (e.g., menstrual cycle phase, subcellular fraction purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
